molecular formula C7H4Br2ClF B2579271 3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene CAS No. 2092617-72-4

3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene

Cat. No.: B2579271
CAS No.: 2092617-72-4
M. Wt: 302.37
InChI Key: WMLHPQDISRRVTF-UHFFFAOYSA-N
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Description

3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene is a useful research compound. Its molecular formula is C7H4Br2ClF and its molecular weight is 302.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene can be synthesized from related compounds through processes involving diazotization, bromination, and radical bromination, as indicated in studies on similar fluorobenzene derivatives. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine using these methods, and factors like raw material rate, reaction time, and temperature were found to be significant (Guo, 2009).

  • Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved a four-step reaction starting with p-xylene. This process included nitration, reduction, diazotization, and bromination, highlighting the complex chemical pathways required for such compounds (Song, 2007).

Application in Fluorination Studies

  • In electrochemical fluorination studies, compounds like 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene can play a role. For example, the fluorination of halobenzenes in Et4NF · m HF was studied to understand the formation mechanism of difluorobenzene, which may have implications for the understanding of reactions involving fluorobenzene derivatives (Horio et al., 1996).

Involvement in Organic Chemistry Reactions

  • Bromomethylation of aromatic hydrocarbons like toluene and ethylbenzene produces high yields of mono(bromomethyl) derivatives. This suggests that 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene could be involved in similar bromomethylation reactions, contributing to the production of various bromomethyl derivatives (Nazarov & Semenovsky, 1958).

Use in Advanced Synthesis Techniques

  • The compound may also be relevant in more advanced synthesis techniques, such as regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is a critical step in the synthesis of certain organic compounds (Mongin & Schlosser, 1996).

Properties

IUPAC Name

3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLHPQDISRRVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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